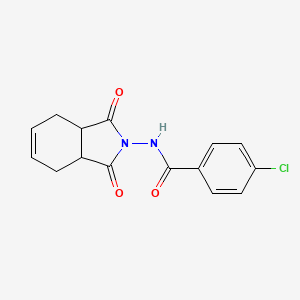

![molecular formula C18H21N5O2 B2822308 2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034380-55-5](/img/structure/B2822308.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

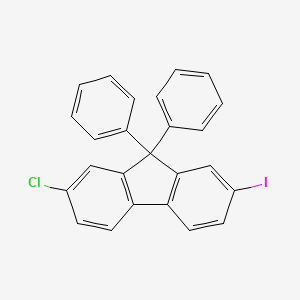

The compound is a complex organic molecule that contains several functional groups including a benzimidazole, a pyrazole, and a tetrahydropyran. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The benzimidazole group is a fused aromatic ring that includes nitrogen atoms. The pyrazole group is a five-membered ring with two adjacent nitrogen atoms. The tetrahydropyran group is a six-membered ring with an oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole group might undergo electrophilic substitution reactions, while the pyrazole could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including factors like its size, shape, functional groups, and stereochemistry .Aplicaciones Científicas De Investigación

Antimicrobial Evaluation and Molecular Docking Studies

A series of hybrid compounds, including variants of the specified compound, have been synthesized and evaluated for antimicrobial activity. One such compound demonstrated significant potency against A. niger, surpassing the efficacy of the reference drug Fluconazole. Molecular docking studies were conducted to ascertain the binding conformations of these active compounds (Punia et al., 2021).

Novel Coordination Complexes and Antioxidant Activity

Research has been conducted on pyrazole-acetamide derivatives, leading to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their antioxidant activity and showed significant results, demonstrating the compound's potential in this area (Chkirate et al., 2019).

Aminocarbonylation-Heterocyclization Approach to Benzimidazoimidazoles

A novel approach involving oxidative aminocarbonylation has been utilized to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This method, which includes the use of secondary nucleophilic amines, results in alkynylamide intermediates followed by conjugated addition and double-bond isomerization (Veltri et al., 2018).

Synthesis and Anti-Diabetic Studies of Hybrid Molecules

This research involves the synthesis of new compounds combining pyrazoline and benzimidazole derivatives. These compounds were evaluated for their α-glucosidase inhibition activity, with one showing significant effectiveness compared to the reference drug Acarbose. The structure-activity relationship was further explored through molecular docking analysis (Ibraheem et al., 2020).

Antimicrobial Activity of Fused Heterocyclic Compounds

Research has been conducted on the synthesis of novel fused heterocyclic compounds, including derivatives of imidazole. These compounds have been tested for their antimicrobial activity, revealing promising results in combating bacterial infections (Khairwar et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c24-18(12-22-13-19-16-6-1-2-7-17(16)22)21-14-9-20-23(10-14)11-15-5-3-4-8-25-15/h1-2,6-7,9-10,13,15H,3-5,8,11-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVFLPKNQGGAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxy}acetamide](/img/structure/B2822226.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2822227.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)

![2-((2-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2822234.png)

![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)

![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)